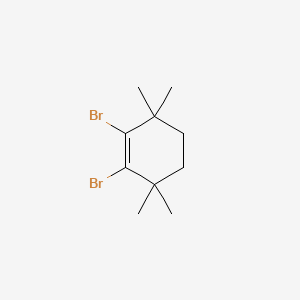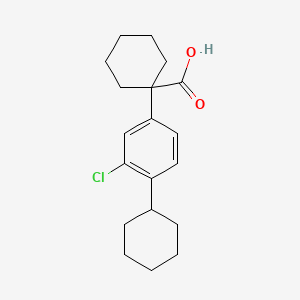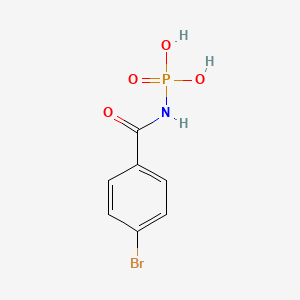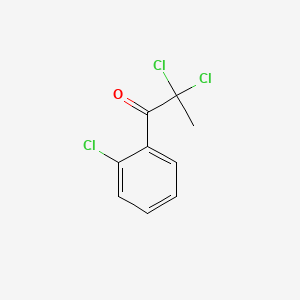
1,1-Dimethoxyheptane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxyheptane-3,5-dione is an organic compound with the molecular formula C9H16O4 It is a derivative of heptane, featuring two methoxy groups and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxyheptane-3,5-dione can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with heptane-3,5-dione.
Methoxylation: The introduction of methoxy groups is achieved through a reaction with methanol in the presence of an acid catalyst, such as sulfuric acid. This step involves the formation of methoxy groups at the 1,1-positions of the heptane-3,5-dione.
Purification: The final product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to carry out the methoxylation reaction.
Continuous Flow Systems: Employing continuous flow systems to enhance efficiency and yield.
Purification Units: Using industrial-scale purification units to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxyheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethoxyheptane-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dimethoxyheptane-3,5-dione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
1,1-Dimethoxyheptane-3,5-dione can be compared with other similar compounds such as:
1,3-Dimethoxybenzene: Both compounds contain methoxy groups, but 1,3-dimethoxybenzene has an aromatic ring structure.
1,3-Dioxane Derivatives: These compounds have similar functional groups but differ in their ring structures.
1,3-Dithiane Derivatives: These compounds contain sulfur atoms in their ring structures, offering different chemical properties.
Properties
CAS No. |
40342-55-0 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1,1-dimethoxyheptane-3,5-dione |
InChI |
InChI=1S/C9H16O4/c1-4-7(10)5-8(11)6-9(12-2)13-3/h9H,4-6H2,1-3H3 |
InChI Key |
FRYPZAZCOMELIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)CC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


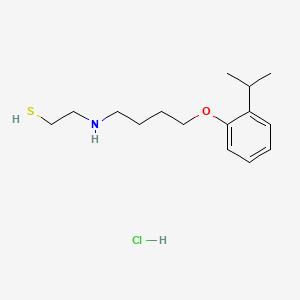
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
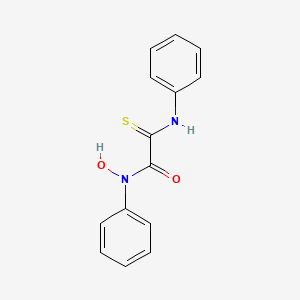

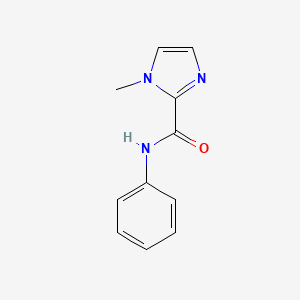
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
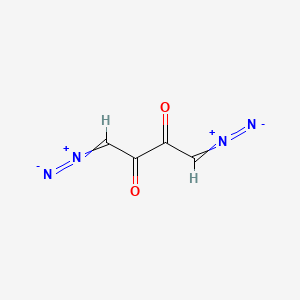

![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)
